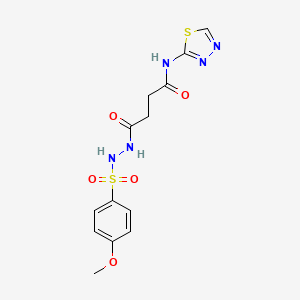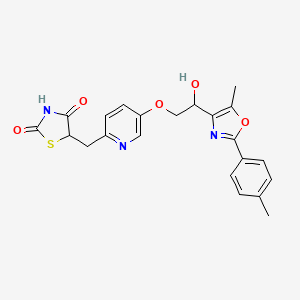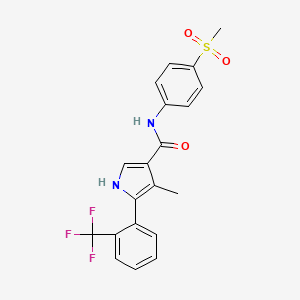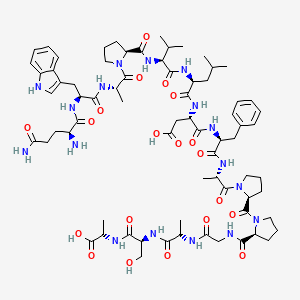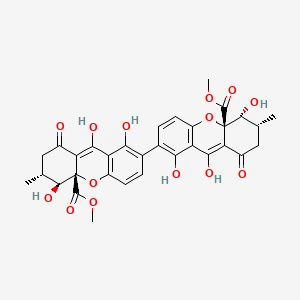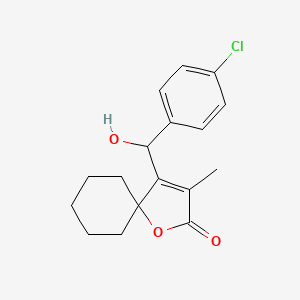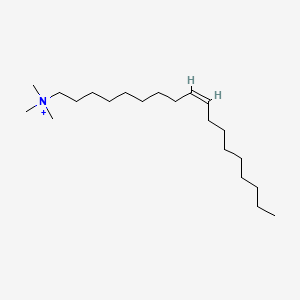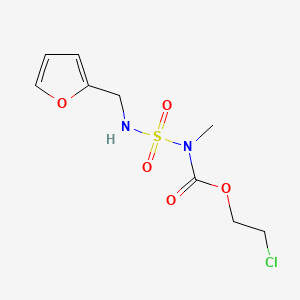
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with the molecular formula C8H11ClN2O5S. This compound is characterized by the presence of a carbamic acid ester group, a furan ring, and a sulfonamide group. It is used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester involves multiple steps. One common synthetic route includes the reaction of 2-chloroethanol with carbamic acid derivatives in the presence of a base. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloroethyl ester can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar compounds include other carbamic acid esters and sulfonamide derivatives. Compared to these compounds, carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to the presence of the furan ring, which can enhance its binding affinity and specificity for certain targets. Other similar compounds include:
- Carbamic acid, 2-chloroethyl ester
- Sulfanilamide derivatives
- Furan-based esters
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
116943-74-9 |
|---|---|
Fórmula molecular |
C9H13ClN2O5S |
Peso molecular |
296.73 g/mol |
Nombre IUPAC |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H13ClN2O5S/c1-12(9(13)17-6-4-10)18(14,15)11-7-8-3-2-5-16-8/h2-3,5,11H,4,6-7H2,1H3 |
Clave InChI |
ZWDACWZKVUYCRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)OCCCl)S(=O)(=O)NCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


